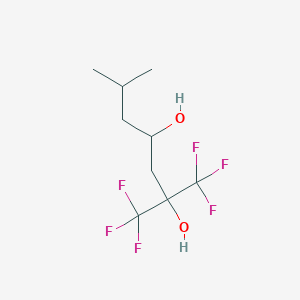
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)heptane-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol is a fluorinated organic compound with the molecular formula C8H11F6O2 This compound is characterized by the presence of trifluoromethyl groups and a heptanediol backbone, making it a unique molecule in the field of organic chemistry
Preparation Methods
The synthesis of 1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of trifluoromethyl groups into the precursor molecule using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Hydroxylation: Conversion of intermediate compounds to diols through hydroxylation reactions using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high-purity 1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol.
Chemical Reactions Analysis
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.
Scientific Research Applications
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol involves its interaction with molecular targets through its fluorinated groups. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound’s hydroxyl groups also play a role in forming hydrogen bonds with target molecules, further influencing its activity.
Comparison with Similar Compounds
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-6-methyl-2,4-heptanedione: Similar in structure but lacks the hydroxyl groups, leading to different chemical reactivity and applications.
2-Chloro-1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)heptan-4-one: Contains a chloro group instead of hydroxyl groups, resulting in distinct chemical properties and uses.
1,1,1-Trifluoro-2,4-pentanediol: A shorter chain analog with similar fluorinated groups but different physical and chemical properties.
Properties
Molecular Formula |
C9H14F6O2 |
|---|---|
Molecular Weight |
268.20 g/mol |
IUPAC Name |
1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)heptane-2,4-diol |
InChI |
InChI=1S/C9H14F6O2/c1-5(2)3-6(16)4-7(17,8(10,11)12)9(13,14)15/h5-6,16-17H,3-4H2,1-2H3 |
InChI Key |
BIAKMRCXZKDOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C(F)(F)F)(C(F)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















